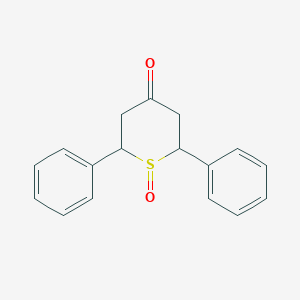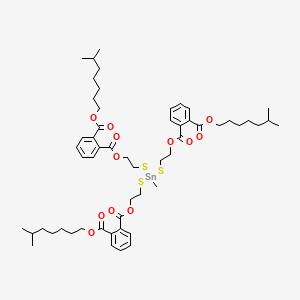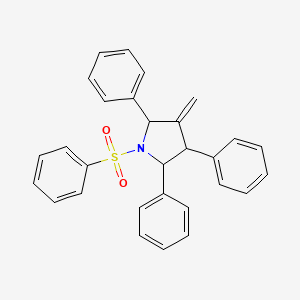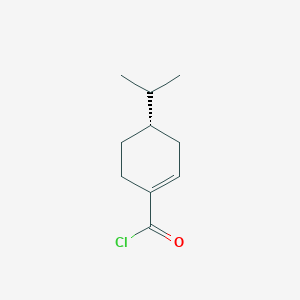![molecular formula C11H9Cl3O4 B14475525 Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate CAS No. 66883-43-0](/img/structure/B14475525.png)
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate is an organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a chlorocarbonyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate typically involves the reaction of 2,3-dichlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to simpler compounds.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Hydrolysis Products: Carboxylic acids and alcohols.
Oxidation Products: Quinones and other oxidized derivatives.
Scientific Research Applications
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [2,3-dichloro-4-(methylcarbonyl)phenoxy]acetate
- Ethyl [2,3-dichloro-4-(hydroxycarbonyl)phenoxy]acetate
- Ethyl [2,3-dichloro-4-(aminocarbonyl)phenoxy]acetate
Uniqueness
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate is unique due to its specific substitution pattern and the presence of multiple reactive sites. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
66883-43-0 |
|---|---|
Molecular Formula |
C11H9Cl3O4 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
ethyl 2-(4-carbonochloridoyl-2,3-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H9Cl3O4/c1-2-17-8(15)5-18-7-4-3-6(11(14)16)9(12)10(7)13/h3-4H,2,5H2,1H3 |
InChI Key |
WMXNESBWPZGPPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)







![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)



